Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate
Description
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Properties
IUPAC Name |
methyl 2-[[4-cyano-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-20(2)9-8-15-14(10-18)16(19-24-15)23-11-12-6-4-5-7-13(12)17(21)22-3/h4-9H,11H2,1-3H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYVQYOLVFKDX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NS1)SCC2=CC=CC=C2C(=O)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure features a methyl ester functional group, a cyano group, and an isothiazole moiety, which are significant for its biological interactions. The molecular formula is C₁₈H₁₈N₄O₂S, and it possesses unique characteristics that influence its biological efficacy.
Research indicates that compounds containing isothiazole and cyano groups often exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that isothiazole derivatives can inhibit the growth of bacteria and fungi by disrupting cellular processes.
- Anticancer Properties : Some derivatives have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and tubulin polymerization inhibition.
- Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation by modulating cytokine production.
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in the table below.
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Anticancer | Induces apoptosis in A549 cells | |
| Anti-inflammatory | Reduces TNF-α production |
Case Studies
- Anticancer Study : A study investigated the effects of this compound on human lung carcinoma (A549) cells. The results indicated significant cytotoxicity, attributed to the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited potent antibacterial activity, suggesting its potential as a therapeutic agent in treating infections .
- Inflammation Model : In an experimental model of inflammation, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential application in managing inflammatory diseases .
Scientific Research Applications
Biological Applications
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it suitable for use in pharmaceuticals and biocides. Studies have shown that it effectively inhibits the growth of various bacterial strains, suggesting potential as an antibacterial agent in medical applications .
- Antifungal Properties : In addition to its antibacterial effects, this compound has demonstrated antifungal activity against several pathogenic fungi. This dual action makes it a candidate for developing antifungal treatments in agriculture and medicine .
- Inhibitor of Enzymatic Activity : Research indicates that Methyl 2-[({4-cyano-5-[2-(dimethylamino)vinyl]-3-isothiazolyl}sulfanyl)methyl]benzenecarboxylate can act as an inhibitor of specific enzymes involved in metabolic pathways. This property is particularly valuable in drug design, where enzyme inhibition can lead to therapeutic effects .
Industrial Applications
- Agricultural Chemicals : Due to its antimicrobial and antifungal properties, the compound can be utilized as an active ingredient in agricultural pesticides and fungicides. Its effectiveness against plant pathogens can enhance crop protection strategies .
- Preservatives : The compound's ability to inhibit microbial growth makes it suitable for use as a preservative in various products, including cosmetics and personal care items. It helps extend shelf life and maintain product integrity .
- Material Science : In material science, the compound can be incorporated into polymers to impart antimicrobial properties to materials used in medical devices or packaging .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial activity.
Case Study 2: Agricultural Application
In agricultural trials, the compound was tested as a fungicide against Fusarium graminearum, a major wheat pathogen. The application of the compound at concentrations of 100 ppm resulted in a significant reduction in fungal biomass compared to untreated controls, showcasing its potential as an effective agricultural treatment.
Q & A
Q. How to investigate the compound’s interaction with cytochrome P450 enzymes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
